molecular formula C12H16ClN3O2 B2861912 2-Chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine CAS No. 1984137-37-2

2-Chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine

Cat. No.: B2861912
CAS No.: 1984137-37-2
M. Wt: 269.73
InChI Key: BKGPWAZBSWBYPL-UHFFFAOYSA-N
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Description

2-Chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group, a nitro group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine typically involves the following steps:

    Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Piperidine Substitution: The piperidine ring is attached through nucleophilic substitution reactions, where 3,5-dimethylpiperidine reacts with the chlorinated nitropyridine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, chlorination, and substitution reactions, optimized for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Reduction: The major product is 2-Amino-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine.

    Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Scientific Research Applications

2-Chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of heterocyclic compounds with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism by which 2-Chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the piperidine ring can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-nitropyridine: Lacks the piperidine ring, making it less bulky and potentially less selective in biological applications.

    6-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine: Lacks the chloro group, which may affect its reactivity and binding properties.

Uniqueness

2-Chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine is unique due to the combination of its chloro, nitro, and piperidine substituents, which confer specific chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-8-5-9(2)7-15(6-8)11-4-3-10(16(17)18)12(13)14-11/h3-4,8-9H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGPWAZBSWBYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C(C=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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